Faldaprevir-d6
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Overview
Description
- Deuterium substitution in this compound is used as an internal standard for quantification in analytical methods like GC- or LC-MS .
Faldaprevir-d6: is a stable heavy isotope compound, specifically a deuterium-labeled form of Faldaprevir.
Preparation Methods
- The synthetic route for Faldaprevir-d6 involves introducing six deuterium atoms into the Faldaprevir molecule.
- Specific reaction conditions and industrial production methods are proprietary, but deuterium incorporation is achieved through selective deuteration during synthesis.
Chemical Reactions Analysis
- Faldaprevir-d6 likely undergoes similar reactions as Faldaprevir, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not explicitly disclosed, but they would follow standard organic chemistry principles.
- Major products formed from these reactions would be deuterium-labeled derivatives of Faldaprevir.
Scientific Research Applications
- Faldaprevir-d6 serves as an essential tool for quantification in pharmacokinetic studies.
- Researchers use it to measure Faldaprevir levels in biological samples, aiding drug development and clinical trials.
Mechanism of Action
- Faldaprevir inhibits HCV replication by targeting the NS3/4A protease.
- The deuterium-labeled version, Faldaprevir-d6, retains this mechanism, but its pharmacokinetics may differ due to deuteration .
Comparison with Similar Compounds
- Faldaprevir-d6’s uniqueness lies in its isotopic labeling, which allows precise quantification.
- Similar compounds include Faldaprevir itself and other HCV protease inhibitors.
Properties
Molecular Formula |
C40H49BrN6O9S |
---|---|
Molecular Weight |
875.9 g/mol |
IUPAC Name |
(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-[[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]amino]-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3 |
InChI Key |
LLGDPTDZOVKFDU-RNFXWOKSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O |
Origin of Product |
United States |
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